2,3,4-Pentanetrion, 3-Oxime

Übersicht

Beschreibung

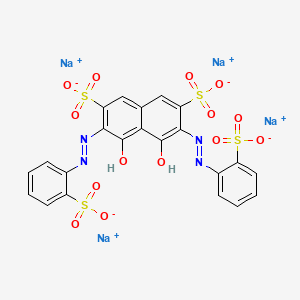

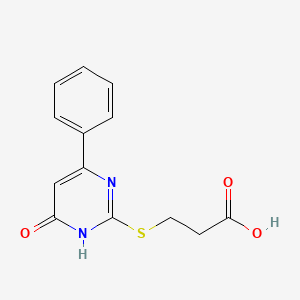

2,3,4-Pentanetrione, 3-oxime is an organic compound with the molecular formula C5H7NO3 . It is a derivative of 2,3,4-Pentanetrione, which is the simplest linear triketone .

Synthesis Analysis

The synthesis of 2,3,4-Pentanetrione, 3-oxime involves the reaction of acetyl acetone with sodium nitrite in an ice bath, followed by the addition of concentrated hydrochloric acid . The reaction system is then increased to 10 °C with stirring for 1 hour. The resulting white precipitate is filtered, washed with ice water, and dried under vacuum .Molecular Structure Analysis

The molecular structure of 2,3,4-Pentanetrione, 3-oxime can be viewed using Java or Javascript . It has a molecular weight of 129.114 .Wissenschaftliche Forschungsanwendungen

Photokatalytische Wasserstoffentwicklung

2,3,4-Pentanetrion, 3-Oxime: wurde im Bereich der Photokatalyse eingesetzt, insbesondere bei Wasserstoffentwicklungsreaktionen (HER). Diese Verbindung dient als Vorläufer bei der Synthese von Koordinationsnanoblättern, die in photokatalytischen Systemen zur Herstellung von Wasserstoff, einer sauberen und erneuerbaren Energiequelle, verwendet werden .

Synthese von Pyrazolderivaten

Die Verbindung ist bei der Synthese von 4-Amino-3,5-dimethylpyrazol von Bedeutung, einem wichtigen Zwischenprodukt zur Herstellung von energiereichen Materialien (HEDM), die in verschiedenen Anwendungen eingesetzt werden, darunter Sprengstoffe, Medikamente, Pestizide und Farbstoffe . Der Syntheseprozess beinhaltet eine Reaktion mit Hydrazinhydrat, die zur Bildung von Pyrazolderivaten führt.

Chelatbildner in wässrigen Lösungen

„Pentan-2,3,4-trion 3-oxime“ wirkt als Chelatbildner, der in wässrigen Lösungen an Metallionen binden kann. Diese Eigenschaft ist besonders nützlich bei der Behandlung verschiedener bakterieller Infektionen und Hauterkrankungen, da sie Metallionen chelatieren und die Produktion von Prostaglandinen, die entzündungshemmende Wirkung haben, verringern kann .

Proteomforschung

In der Proteomforschung wird diese Verbindung aufgrund ihrer Fähigkeit, mit Proteinen und Peptiden zu reagieren, verwendet. Sie kann zur Untersuchung von Proteinstrukturen und -funktionen sowie bei der Entwicklung neuer Pharmazeutika verwendet werden .

Zwischenprodukt der chemischen Synthese

Als wichtiges Zwischenprodukt der organischen Synthese ist This compound an verschiedenen chemischen Reaktionen beteiligt, wie z. B. Aminsubstitutions-, Oxidations- und Cyclisierungsreaktionen. Diese Reaktionen sind entscheidend für die Entwicklung neuer Verbindungen und Materialien .

Untersuchungswerkzeug in der Quantenchemie

Die Reaktivität der Verbindung macht sie zu einem wertvollen Werkzeug in der Quantenchemie, um dynamische Synthesereaktionsmechanismen zu erforschen. Sie wird in Kombination mit Algorithmen wie SIMPLISMA verwendet, um den Synthesemechanismus komplexer Moleküle zu bestimmen, der gut mit quantenchemischen Berechnungen korreliert .

Wirkmechanismus

Target of Action

It’s known that this compound is an organic molecule with three c=o groups . It’s often used as an important organic synthesis intermediate , suggesting it may interact with various biological targets.

Mode of Action

It’s known to undergo various chemical reactions, such as amine substitution reactions, oxidation reactions, and cyclization reactions . These reactions could potentially alter the function of its biological targets.

Pharmacokinetics

Its solubility in water and organic solvents like alcohol and ether suggests it could potentially be absorbed and distributed in the body

Action Environment

2,3,4-Pentanetrione, 3-oxime is stable at room temperature but decomposes under high temperature or light exposure . This suggests that environmental factors such as temperature and light could influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

2,3,4-Pentanetrione, 3-oxime plays a significant role in various biochemical reactions due to its reactive oxime group. This compound interacts with several enzymes and proteins, primarily through its ability to form Schiff bases with amino groups in proteins. One notable interaction is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. The oxime group in 2,3,4-pentanetrione, 3-oxime can act as a substrate for this enzyme, leading to the formation of nitrite and other nitrogenous compounds . Additionally, the compound can interact with other biomolecules such as nucleic acids, where it can form adducts with nucleobases, potentially affecting DNA and RNA function .

Cellular Effects

2,3,4-Pentanetrione, 3-oxime has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modifying key signaling proteins through the formation of Schiff bases. This modification can alter the activity of these proteins, leading to changes in downstream signaling events. For example, the compound can inhibit the activity of protein kinases, which are crucial for the regulation of cell growth and differentiation . Furthermore, 2,3,4-pentanetrione, 3-oxime can impact gene expression by forming adducts with DNA, thereby affecting transcriptional activity . The compound also influences cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 2,3,4-pentanetrione, 3-oxime involves its ability to form covalent bonds with biomolecules through its reactive oxime group. This group can react with amino groups in proteins to form Schiff bases, leading to the modification of protein structure and function . Additionally, the compound can undergo redox reactions, acting as a reducing agent and participating in electron transfer processes . These interactions can result in the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression . The compound’s ability to form adducts with nucleic acids also plays a role in its molecular mechanism, as these adducts can interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4-pentanetrione, 3-oxime can change over time due to its stability and degradation properties. The compound is hygroscopic and can form hydrates upon absorbing water, which can affect its reactivity and interactions with biomolecules . Over time, the compound may degrade, leading to the formation of byproducts such as acetic acid and carbon monoxide . These degradation products can have additional effects on cellular function, potentially leading to long-term changes in cell viability and metabolism . In in vitro and in vivo studies, the temporal effects of 2,3,4-pentanetrione, 3-oxime should be carefully monitored to understand its stability and long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 2,3,4-pentanetrione, 3-oxime in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism . In animal studies, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2,3,4-pentanetrione, 3-oxime can exhibit toxic effects, potentially leading to cell death and tissue damage . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications and understanding the compound’s toxicity profile .

Metabolic Pathways

2,3,4-Pentanetrione, 3-oxime is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as hydroxylamine oxidoreductase, leading to the formation of nitrogenous compounds like nitrite . Additionally, 2,3,4-pentanetrione, 3-oxime can participate in redox reactions, acting as a reducing agent and influencing the cellular redox state . These metabolic interactions can affect metabolic flux and the levels of various metabolites, potentially altering cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, 2,3,4-pentanetrione, 3-oxime is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport in the bloodstream and its distribution to various tissues . Additionally, 2,3,4-pentanetrione, 3-oxime can interact with membrane transporters, allowing it to enter cells and reach intracellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2,3,4-pentanetrione, 3-oxime is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and affect gene expression . Additionally, 2,3,4-pentanetrione, 3-oxime can localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . These subcellular localizations can impact the compound’s activity and function, determining its overall effects on cellular processes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4-Pentanetrione, 3-oxime involves the conversion of 2,3,4-pentanetrione to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2,3,4-pentanetrione", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2,3,4-pentanetrione in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with water", "Dry the product with anhydrous sodium sulfate", "Purify the product by recrystallization from ethanol" ] } | |

| 29917-12-2 | |

Molekularformel |

C5H7NO3 |

Molekulargewicht |

129.11 g/mol |

IUPAC-Name |

(Z)-4-hydroxy-3-nitrosopent-3-en-2-one |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3- |

InChI-Schlüssel |

BMFNDMNRYPFUPF-HYXAFXHYSA-N |

Isomerische SMILES |

C/C(=C(\C(=O)C)/N=O)/O |

SMILES |

CC(=C(C(=O)C)N=O)O |

Kanonische SMILES |

CC(=C(C(=O)C)N=O)O |

| 29917-12-2 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)

![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)

![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)